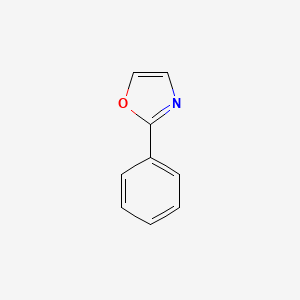

2-Phenyloxazole

Vue d'ensemble

Description

2-Phenyloxazole is a heterocyclic aromatic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its significant biological and pharmacological activities. This compound is particularly noted for its applications in medicinal chemistry, where it serves as a core structure in various therapeutic agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyloxazole typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of diethylaminosulfur trifluoride (Deoxo-Fluor®) to convert β-hydroxy amides into oxazolines, which are then oxidized to oxazoles using manganese dioxide . Another approach involves the aromatization of 2-phenyloxazoline by the action of nickel peroxide .

Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been explored for their stability and ease of separation from reaction mixtures . These catalysts facilitate the synthesis of oxazole derivatives under mild conditions, making the process more environmentally friendly and cost-effective.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Phenyloxazole undergoes various chemical reactions, including:

Oxidation: The conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.

Electrophilic Substitution: Electrophilic substitution reactions are directed to the oxazole ring, with the 5-position being more reactive than the 4-position.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, nickel peroxide.

Electrophilic Substitution: Conditions that exclude protonation to favor substitution at the oxazole ring.

Major Products:

Oxidation: Formation of oxazoles from oxazolines.

Electrophilic Substitution: Substituted oxazole derivatives.

Applications De Recherche Scientifique

2-Phenyloxazole is a chemical compound with the molecular formula . It is utilized in various scientific research applications, including pharmaceutical development, material science, organic synthesis, and as fluorescent probes .

Scientific Research Applications

Pharmaceutical Development

- This compound derivatives are used as building blocks in the synthesis of pharmaceuticals, specifically analgesics and anti-inflammatory drugs, potentially providing pain relief with reduced side effects .

- This compound-4-carboxamide derivatives have been identified as apoptosis inducers with anticancer properties . Compound 1k, a specific derivative, demonstrated a 63% tumor growth inhibition in a human colorectal DLD-1 xenograft mouse model .

- This compound-4-carboxamides are competitive inhibitors of human monoamine oxidases (MAOs) and display selectivity towards the MAO B isoform . These derivatives have shown effectiveness in neuronal models without cytotoxic effects .

Material Science

- This compound is used in the development of advanced materials like polymers and coatings, enhancing their durability and resistance to environmental factors. These materials are suited for applications in the automotive and aerospace industries .

Organic Synthesis

- This compound serves as a versatile intermediate in organic synthesis, facilitating the efficient creation of complex molecules . This is crucial in the research and development of new chemical entities .

Fluorescent Probes

- This compound is used in creating fluorescent probes for biological imaging, which helps researchers visualize cellular processes with high specificity and sensitivity. This is particularly important in biomedical research .

Fungicidal Activities

- N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives have been synthesized and investigated for their fungicidal activities against Sclerotinia sclerotiorum, Botrytis cinereal, and Colletotrichum fragariae . Certain compounds, such as 5f and 5g, have demonstrated significant fungicidal activities, even surpassing the commercial fungicide hymexazol in activity against C. fragariae .

Monoamine Oxidase Inhibition

- This compound-4-carboxamides have been found to act as competitive inhibitors of human monoamine oxidases (MAOs), particularly showing selectivity for the MAO B isoform . These compounds have demonstrated efficacy in neuronal models without exhibiting cytotoxic effects, suggesting their potential in neurological applications .

Tumor Growth Inhibition

- Specific 2-phenyl-oxazole-4-carboxamide derivatives have shown promise as anticancer agents. For instance, compound 1k exhibited a 63% tumor growth inhibition in a human colorectal DLD-1 xenograft mouse model .

Other Applications

Mécanisme D'action

2-Phenyloxazole can be compared with other oxazole derivatives such as:

2-(3’-Pyridyl)-5-phenyloxazole: Known for its antimycobacterial activity.

2,5-Diphenyloxazole: Another derivative with notable biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo selective electrophilic substitution at the 5-position sets it apart from other oxazole derivatives .

Comparaison Avec Des Composés Similaires

- 2-(3’-Pyridyl)-5-phenyloxazole

- 2,5-Diphenyloxazole

Activité Biologique

2-Phenyloxazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure

This compound consists of a five-membered ring containing nitrogen and oxygen atoms, which contributes to its unique chemical reactivity and biological interactions. The general structure can be represented as follows:

Anticancer Properties

Research has identified this compound derivatives as potential apoptosis inducers. A notable study reported that certain derivatives exhibited significant cytotoxicity against human colorectal cancer cells (DLD-1) with an EC50 of 270 nM and a GI50 of 229 nM. These compounds demonstrated the ability to cleave PARP and induce DNA laddering, both indicators of apoptosis .

In vivo studies showed that one derivative (compound 1k) achieved a tumor growth inhibition rate of 63% in a mouse model at a dosage of 50 mg/kg, administered bi-daily .

Antimicrobial Activity

This compound exhibits promising antibacterial and antifungal properties. A review highlighted its effectiveness against various pathogens, including those responsible for tuberculosis and other infections. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory capabilities. Research indicates that oxazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the oxazole ring significantly influence biological activity. For instance:

- Substituents at the 4-position enhance anticancer activity.

- Electron-withdrawing groups improve antibacterial efficacy.

Table 1 summarizes key findings from SAR studies on this compound derivatives:

| Compound | EC50 (nM) | GI50 (nM) | Activity Type |

|---|---|---|---|

| Compound 1k | 270 | 229 | Anticancer |

| Compound A | 150 | 120 | Antibacterial |

| Compound B | 200 | - | Anti-inflammatory |

Study on Apoptosis Induction

A pivotal study conducted in 2006 focused on the discovery of this compound derivatives as potent apoptosis inducers. The research utilized high-throughput screening to identify compounds that could trigger apoptotic pathways in cancer cells, leading to significant advancements in cancer therapeutics .

Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of various oxazole derivatives against clinical isolates of bacteria and fungi. The results indicated that specific substitutions on the oxazole ring could enhance activity against resistant strains, highlighting the compound's potential as a lead for new antibiotics .

Propriétés

IUPAC Name |

2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCBPOPQTLHDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343355 | |

| Record name | 2-Phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20662-88-8 | |

| Record name | 2-Phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research indicates that PHOX derivatives, specifically PHOX15, can inhibit both the aggregation of tau protein and its phosphorylation by kinases like GSK3β and Cdk5. [] This dual action helps restore the physiological interaction between tau and microtubules in neurons, potentially counteracting the neurodegenerative processes associated with tauopathies. []

A: Yes, a derivative named MSL (4-(4-fluorophenyl)sulfonyl-5-methylthio-2-phenyloxazole) has been shown to enhance autophagic activity. [] This enhancement is linked to Tfeb activation, leading to accelerated lipid clearance (likely via lipophagy) and reduced inflammasome activation. [] MSL's positive effects on mitochondrial function contribute to an improved metabolic profile in obesity models. []

ANone: The molecular formula of 2-phenyloxazole is C9H7NO, and its molecular weight is 145.16 g/mol.

A: Yes, spectroscopic data, including NMR and IR, is available for this compound and many of its derivatives. [, , , , ] These data are crucial for confirming the structure of synthesized compounds and understanding their electronic properties.

A: Molecular dynamics simulations have provided insights into the interaction of PHOX15 with tau protein. These simulations suggest that PHOX15 binding within specific channels of tau protofilaments can hinder the formation of pathological tau structures like paired helical filaments (PHFs). []

A: While specific QSAR models are not detailed in the provided abstracts, chemoinformatic analysis was employed to identify this compound derivatives as potential inhibitors of tau aggregation and modulators of tau phosphorylation. [] This suggests that data suitable for QSAR model development is likely being generated.

A: Research on this compound derivatives, particularly those targeting diacylglycerol acyltransferase-1 (DGAT-1) and human monoamine oxidase B (MAO-B), highlights the impact of structural modifications on activity and selectivity. [, ] Specific substitutions on the phenyl ring or at the 4-position of the oxazole ring significantly affect potency and selectivity towards these targets. [, ] For example, the introduction of a hydroxyl group at the ortho position of the phenyl ring in a series of this compound-4-carboxamides led to enhanced MAO-B inhibitory activity and selectivity. []

A: The 4-position of the this compound ring appears to be a key site for structural modifications that influence biological activity. Studies exploring Stille cross-coupling reactions have demonstrated the feasibility of introducing various substituents at this position. [, ] Additionally, research on this compound-based HIV-1 protease inhibitors emphasizes the importance of modifications at this position for enhancing potency and selectivity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.